molecular formula C23H16ClN5O2 B2956853 N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031664-72-8

N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2956853
CAS No.: 1031664-72-8
M. Wt: 429.86
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C23H16ClN5O2 and its molecular weight is 429.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Compounds with quinazoline and triazoloquinazoline structures have been synthesized through various methods, including reactions of anthranilamide with isocyanates and other cyclization methods. These synthetic routes offer insights into potential synthetic strategies for N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide and its analogs (Chern et al., 1988).

Biological Evaluation

  • Novel benzothiazole-based triazolo[4,3-c]quinazoline derivatives have been designed, synthesized, and evaluated for their antioxidant and antibacterial activities. These studies highlight the potential for quinazoline derivatives in developing new pharmacological agents with antioxidant and antibacterial properties (Gadhave & Kuchekar, 2020).
  • Certain triazoloquinazoline adenosine antagonists have been identified as selective for the human A3 receptor subtype, indicating the potential of quinazoline derivatives in receptor modulation and therapeutic applications (Kim, Ji, & Jacobson, 1996).

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 4-chlorobenzoic acid with benzylamine to form N-benzyl-4-chlorobenzamide, which is then reacted with 2-aminobenzoic acid to form N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Starting Materials": [ "4-chlorobenzoic acid", "benzylamine", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: React 4-chlorobenzoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-benzyl-4-chlorobenzamide.", "Step 2: React N-benzyl-4-chlorobenzamide with 2-aminobenzoic acid in the presence of a coupling agent and a catalyst to form N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Step 3: Purify the final product by recrystallization or column chromatography." ] }

CAS No.

1031664-72-8

Molecular Formula

C23H16ClN5O2

Molecular Weight

429.86

IUPAC Name

N-benzyl-3-(4-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C23H16ClN5O2/c24-17-9-6-15(7-10-17)20-21-26-23(31)18-11-8-16(12-19(18)29(21)28-27-20)22(30)25-13-14-4-2-1-3-5-14/h1-12,28H,13H2,(H,25,30)

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.